molecular formula C5F12O4 B14351774 Tetrakis(trifluoromethoxy)methane CAS No. 92639-87-7

Tetrakis(trifluoromethoxy)methane

Katalognummer: B14351774
CAS-Nummer: 92639-87-7
Molekulargewicht: 352.03 g/mol
InChI-Schlüssel: RDKTYTPOMDGHCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(trifluoromethoxy)methane is a fluorinated organic compound with the chemical formula C(CF3O)4 It is characterized by the presence of four trifluoromethoxy groups attached to a central carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(trifluoromethoxy)methane typically involves the reaction of a suitable precursor with trifluoromethoxy reagents. One common method is the reaction of carbon tetrachloride with trifluoromethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with trifluoromethoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(trifluoromethoxy)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce higher oxidation state compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tetrakis(trifluoromethoxy)methane is used as a building block for the synthesis of novel fluorinated compounds. Its unique structure and properties make it valuable for designing molecules with enhanced stability and reactivity .

Biology and Medicine

In biology and medicine, the compound is explored for its potential as a pharmaceutical intermediate. The presence of trifluoromethoxy groups can enhance the bioavailability and metabolic stability of drug candidates .

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings. Its chemical resistance and thermal stability make it suitable for various high-performance applications .

Wirkmechanismus

The mechanism of action of tetrakis(trifluoromethoxy)methane involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrakis(trifluoromethoxy)methane is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical properties such as high electronegativity, thermal stability, and resistance to hydrolysis. These properties differentiate it from other similar compounds and make it valuable for specialized applications .

Eigenschaften

CAS-Nummer

92639-87-7

Molekularformel

C5F12O4

Molekulargewicht

352.03 g/mol

IUPAC-Name

tetrakis(trifluoromethoxy)methane

InChI

InChI=1S/C5F12O4/c6-1(7,8)18-5(19-2(9,10)11,20-3(12,13)14)21-4(15,16)17

InChI-Schlüssel

RDKTYTPOMDGHCP-UHFFFAOYSA-N

Kanonische SMILES

C(OC(F)(F)F)(OC(F)(F)F)(OC(F)(F)F)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.